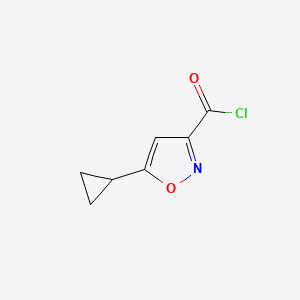

5-Cyclopropylisoxazole-3-carbonyl chloride

説明

Significance of Isoxazole (B147169) Core Structures in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are cornerstones of medicinal chemistry due to their widespread presence in natural products and synthetic drugs. ontosight.aibohrium.com The isoxazole ring, a five-membered heterocycle, is a prominent pharmacophore in drug discovery. researchgate.net Its structure is found in numerous bioactive molecules and approved pharmaceuticals, including the anti-inflammatory drug valdecoxib (B1682126) and the immunosuppressant leflunomide. researchgate.net

The significance of the isoxazole core stems from its versatile chemical nature and its ability to engage in various biological interactions. The weak nitrogen-oxygen bond within the ring can be susceptible to cleavage, allowing for ring-opening reactions that lead to diverse molecular scaffolds. rsc.org Furthermore, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including:

Anti-inflammatory rsc.orgnih.gov

Antimicrobial nih.gov

Antifungal rsc.org

This broad range of biological activities has made the isoxazole moiety an attractive target for synthetic chemists aiming to develop novel therapeutic agents. researchgate.netrsc.org The development of new synthetic strategies to create a wide array of isoxazole derivatives continues to be an active area of research, underscoring its importance in modern pharmaceutical science. rsc.orgnih.gov

The Foundational Role of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine (-Cl) atom. wikipedia.orgfiveable.me Their general formula is R-COCl, where R represents a side chain. wikipedia.org This functional group is one of the most reactive among carboxylic acid derivatives, surpassing acid anhydrides, esters, and amides in reactivity. wikipedia.org

The high reactivity of acyl chlorides makes them exceptionally versatile intermediates in organic synthesis. fiveable.me This reactivity is attributed to the highly electrophilic nature of the carbonyl carbon and the fact that the chloride ion is an excellent leaving group. fiveable.mefiveable.me Consequently, acyl chlorides readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. cymitquimica.comfiveable.me Key transformations include:

Formation of Esters: Reacting with alcohols to form esters. wikipedia.orgfiveable.me A significant advantage of this method over direct esterification with a carboxylic acid is that the reaction is irreversible. libretexts.org

Formation of Amides: Reacting with amines to produce amides, which are crucial structures in pharmaceuticals and biological systems. wikipedia.orgfiveable.me

Formation of Acid Anhydrides: Reacting with salts of carboxylic acids to generate anhydrides. wikipedia.org

The synthesis of acyl chlorides is typically achieved by treating a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), oxalyl chloride, or phosgene (B1210022). wikipedia.orglibretexts.orggoogle.com Due to their high reactivity, especially with water (hydrolysis), they must be handled in moisture-free conditions. cymitquimica.comlibretexts.org Their role as pivotal intermediates allows for the efficient construction of complex molecules from simpler starting materials. fiveable.mesymbchem.com

Unique Contributions of the Cyclopropyl (B3062369) Moiety in Molecular Design and Strain Engineering

The cyclopropyl group, the smallest possible carbocycle, is a three-membered ring that has become an increasingly important structural motif in medicinal chemistry. iris-biotech.denih.govresearchgate.net Its unique properties are a direct result of significant ring strain, estimated to be around 28 kcal/mol. utexas.edu This strain arises because the internal C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon, leading to what are known as "bent bonds". utexas.eduwikipedia.org

This high degree of strain imparts distinct electronic and conformational characteristics that chemists exploit in molecular design. researchgate.net Important features and contributions of the cyclopropyl ring include:

Enhanced Metabolic Stability: The C-H bonds in a cyclopropyl ring are shorter and stronger than those in other alkanes. nih.govresearchgate.netacs.org This property can be used to block sites of metabolic oxidation. For instance, replacing an N-ethyl group, which is susceptible to CYP450-mediated oxidation, with an N-cyclopropyl group can significantly increase a drug's metabolic stability. iris-biotech.de

Conformational Rigidity: The rigid, planar structure of the cyclopropyl ring can lock a molecule into a specific conformation. iris-biotech.de This conformational constraint can reduce the entropic penalty of binding to a biological target, potentially enhancing potency and selectivity. nih.govacs.org

Modulation of Physicochemical Properties: Incorporating a cyclopropyl group can fine-tune a molecule's properties. It can alter lipophilicity, pKa, and even brain permeability, helping to overcome common roadblocks in drug discovery. iris-biotech.denih.govresearchgate.netacs.org

Unique Electronic Character: The C-C bonds of the cyclopropane (B1198618) ring have enhanced π-character, allowing them to interact with and stabilize adjacent carbocations through hyperconjugation. nih.govwikipedia.orgacs.org

The strategic inclusion of a cyclopropyl fragment can therefore address multiple challenges in drug development, from enhancing potency and metabolic stability to reducing off-target effects and decreasing plasma clearance. nih.govacs.org

Structure

3D Structure

特性

IUPAC Name |

5-cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZKRXYZLOYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649353 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53064-58-7 | |

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Cyclopropylisoxazole 3 Carbonyl Chloride

Preparative Routes to 5-Cyclopropylisoxazole-3-carboxylic Acid Precursors

The foundational step in synthesizing the target acyl chloride is the preparation of its corresponding carboxylic acid, 5-Cyclopropylisoxazole-3-carboxylic acid. This is typically achieved through the synthesis of an ester intermediate, followed by hydrolysis.

Ethyl 5-cyclopropylisoxazole-3-carboxylate serves as a crucial intermediate in this synthetic pathway. chemicalbook.com One common preparative route involves the reaction of Ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydroxylamine (B1172632) hydrochloride. The reaction is typically conducted in ethanol (B145695) and heated to reflux for one hour. Following the reaction, the mixture is cooled and concentrated. The resulting residue is then partitioned between water and ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by chromatography to afford Ethyl 5-cyclopropylisoxazole-3-carboxylate as a yellow oil with a high yield. echemi.com

Another documented method involves a microwave-assisted reaction. In this approach, ethynylcyclopropane is reacted with ethyl 2-nitroacetate in ethanol, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The mixture is degassed, purged with nitrogen, and heated under microwave conditions to produce the desired ester. echemi.com

Table 1: Synthetic Routes to Ethyl 5-Cyclopropylisoxazole-3-carboxylate

| Reactants | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-cyclopropyl-2,4-dioxobutanoate, Hydroxylamine hydrochloride | N/A | Ethanol (EtOH) | Reflux, 1 hour | 84% | echemi.com |

| Ethynylcyclopropane, Ethyl 2-nitroacetate | DABCO | Ethanol (EtOH) | Microwave, 150 °C, 30 min | Not specified | echemi.com |

Once the ethyl ester intermediate is obtained, the next step is its conversion to the carboxylic acid via hydrolysis. This is a standard ester cleavage reaction, typically performed under basic conditions. A solution of sodium hydroxide (B78521) in water is added to a solution of ethyl 5-cyclopropylisoxazole-3-carboxylate in methanol (B129727). echemi.com The mixture is stirred at room temperature for several hours to ensure complete saponification. echemi.com

After the reaction, the methanol is removed by concentration, and the remaining aqueous solution is acidified to a pH of 2 using a dilute solution of hydrochloric acid. This protonates the carboxylate salt, causing the 5-cyclopropylisoxazole-3-carboxylic acid to precipitate as a white solid. The solid is then extracted with a suitable organic solvent, such as dichloromethane (B109758), dried, and concentrated to give a high yield of the desired carboxylic acid precursor. echemi.com

Table 2: Hydrolysis of Ethyl 5-Cyclopropylisoxazole-3-carboxylate

| Reactant | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 5-cyclopropylisoxazole-3-carboxylate | 1. Sodium hydroxide (NaOH) 2. Hydrochloric acid (HCl) | Methanol (MeOH), Water (H₂O) | Room temperature, 3 hours | 5-Cyclopropylisoxazole-3-carboxylic acid | 93% | echemi.com |

Conversion of Carboxylic Acids to the Corresponding Acyl Chloride

The final step in the synthesis is the conversion of the carboxylic acid group into a more reactive acyl chloride functional group. cymitquimica.com This transformation is critical as acyl chlorides are valuable intermediates for synthesizing a wide array of derivatives. chemguide.co.uk

Several chlorinating agents can be employed for this conversion, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most common. commonorganicchemistry.commasterorganicchemistry.com

Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to produce the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. masterorganicchemistry.comlibretexts.org A significant advantage of using thionyl chloride is that the byproducts are gaseous, which simplifies the purification of the resulting acyl chloride. masterorganicchemistry.com The reaction mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often considered milder and more selective than thionyl chloride, though it is more expensive. wikipedia.org A specific procedure for the synthesis of 5-Cyclopropylisoxazole-3-carbonyl chloride involves dissolving the parent carboxylic acid in benzene, treating it with oxalyl chloride, and heating the mixture to reflux for two hours. echemi.com After cooling and concentration, the resulting acid chloride is obtained. echemi.com The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org

Table 3: Comparison of Common Chlorinating Reagents

| Reagent | Formula | Byproducts | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in a solvent, often at reflux | Gaseous byproducts simplify purification. masterorganicchemistry.com | Can be harsh for sensitive substrates. |

| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | With catalytic DMF in a solvent (e.g., DCM, Benzene) | Milder, more selective conditions. wikipedia.org | More expensive than thionyl chloride. wikipedia.org |

To enhance the efficiency and reaction rate of acyl chloride formation, catalytic methods are often employed. N,N-dimethylformamide (DMF) is a widely used catalyst, particularly in reactions involving oxalyl chloride and thionyl chloride. wikipedia.orgyoutube.com

When using oxalyl chloride, DMF reacts first to form a Vilsmeier reagent, an iminium intermediate. wikipedia.org This intermediate is highly reactive and readily reacts with the carboxylic acid. This process activates the carboxylic acid, facilitating the subsequent nucleophilic attack by the chloride ion to form the final acyl chloride and regenerate the DMF catalyst. wikipedia.org This catalytic cycle allows for milder reaction conditions and faster conversion rates. While phosgene (B1210022) is used in industrial-scale production of some acyl chlorides, catalytic methods involving reagents like oxalyl chloride with DMF are more common and practical for laboratory-scale synthesis due to safety and handling considerations. wikipedia.org

Optimization of Reaction Conditions and Process Efficiencies

Optimizing the synthesis of this compound involves carefully controlling several reaction parameters to maximize yield and purity while minimizing side reactions.

Key parameters for optimization include:

Choice of Chlorinating Agent: As discussed, oxalyl chloride offers milder conditions, which can be beneficial for sensitive substrates, whereas thionyl chloride is more cost-effective and its gaseous byproducts are easily removed. masterorganicchemistry.comwikipedia.org

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Anhydrous, non-protic solvents like dichloromethane (DCM), benzene, or acetonitrile (B52724) are typically used to prevent unwanted hydrolysis of the acyl chloride product. echemi.com

Temperature: The reaction temperature must be carefully controlled. While some reactions proceed at room temperature, others require heating under reflux to achieve a reasonable rate. echemi.comcommonorganicchemistry.com For the synthesis using oxalyl chloride, refluxing for a specific duration (e.g., 2 hours) was found to be effective. echemi.com

Catalyst Concentration: When using a catalyst like DMF, its concentration must be optimized. A catalytic amount is sufficient to accelerate the reaction, while an excess could potentially lead to side reactions. researchgate.net

Work-up Procedure: Efficient removal of excess reagents and byproducts is crucial for obtaining a pure product. This often involves distillation under reduced pressure or azeotropic removal with a suitable solvent to ensure all volatile impurities are eliminated. echemi.com

Table 4: Parameters for Optimization of Acyl Chloride Formation

| Parameter | Options | Considerations for Optimization |

|---|---|---|

| Chlorinating Reagent | Thionyl chloride, Oxalyl chloride, Phosphorus chlorides | Substrate sensitivity, cost, desired purity, ease of byproduct removal. |

| Solvent | Dichloromethane, Benzene, Acetonitrile, neat reagent | Solubility of reactants, boiling point for reflux, inertness to reaction conditions. |

| Temperature | Room temperature to reflux | Reaction rate vs. potential for side reactions and decomposition. |

| Catalyst | None, DMF, Pyridine (B92270) | Necessity for rate enhancement, potential for side reactions with the catalyst. |

| Reaction Time | Minutes to hours | Monitored to ensure complete conversion without product degradation. |

Chemical Reactivity and Derivatization Strategies of 5 Cyclopropylisoxazole 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

The primary mode of reactivity for 5-cyclopropylisoxazole-3-carbonyl chloride involves nucleophilic acyl substitution, where the chlorine atom is displaced by a variety of nucleophiles. This pathway is fundamental to the synthesis of numerous functional derivatives.

Amidation Reactions for Diverse Amide Formation

The reaction of this compound with primary and secondary amines is a facile and efficient method for the formation of a diverse range of 5-cyclopropylisoxazole-3-carboxamides. This amidation reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of amine dictates the substitution pattern on the resulting amide nitrogen.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. The use of various amines allows for the introduction of a wide range of substituents, leading to a library of structurally diverse amides.

Table 1: Examples of Amidation Reactions

| Amine Reactant | Resulting Amide Product |

|---|---|

| Ammonia | 5-Cyclopropylisoxazole-3-carboxamide |

| Methylamine | N-Methyl-5-cyclopropylisoxazole-3-carboxamide |

| Aniline | N-Phenyl-5-cyclopropylisoxazole-3-carboxamide |

Detailed research has demonstrated the synthesis of various N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides, highlighting the utility of this reaction in creating complex molecules with potential biological activity. researchgate.net The synthesis of indole-3-isoxazole-5-carboxamide derivatives has also been reported, employing either coupling agents like EDC/HOBt or starting from the acyl chloride. researchgate.net

Esterification Reactions for Varied Ester Synthesis

Ester derivatives of 5-cyclopropylisoxazole-3-carboxylic acid can be readily synthesized through the reaction of this compound with a variety of alcohols. This esterification process is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.

This method allows for the synthesis of a wide array of esters by simply varying the alcohol component, including primary, secondary, and phenolic alcohols. The properties of the resulting esters can be fine-tuned by the choice of the R' group from the alcohol.

Table 2: Examples of Esterification Reactions

| Alcohol Reactant | Resulting Ester Product |

|---|---|

| Methanol (B129727) | Methyl 5-cyclopropylisoxazole-3-carboxylate |

| Ethanol (B145695) | Ethyl 5-cyclopropylisoxazole-3-carboxylate |

| Isopropanol | Isopropyl 5-cyclopropylisoxazole-3-carboxylate |

Patent literature describes various esterification processes for carboxylic acids, which are analogous to the reactions that this compound would undergo with alcohols. googleapis.comgoogle.comgoogleapis.com

Formation of Hydrazides and Related Nitrogen-Containing Derivatives

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines yields the corresponding carbohydrazide (B1668358) derivatives. This reaction follows the nucleophilic acyl substitution mechanism, with the nitrogen atom of the hydrazine acting as the nucleophile. The resulting 5-cyclopropylisoxazole-3-carbohydrazide (B1438205) is a versatile intermediate that can be used in the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles. uobaghdad.edu.iq

The general synthesis involves the careful addition of the acyl chloride to a solution of hydrazine, often at reduced temperatures to control the exothermic reaction.

Table 3: Formation of Hydrazide Derivatives

| Hydrazine Reactant | Resulting Product |

|---|---|

| Hydrazine Hydrate | 5-Cyclopropylisoxazole-3-carbohydrazide |

The synthesis of various carbohydrazide derivatives from different acyl chlorides is a well-established method in organic chemistry, indicating the applicability of this reaction to this compound. ajgreenchem.comktu.eduajgreenchem.com

Hydrolysis to Carboxylic Acids

Under aqueous conditions, this compound readily undergoes hydrolysis to form the corresponding 5-cyclopropylisoxazole-3-carboxylic acid. This reaction is a straightforward nucleophilic acyl substitution where water acts as the nucleophile. The reaction is often spontaneous and can be accelerated by the presence of a base. This hydrolysis is a common reaction for acyl chlorides and is a primary consideration when handling and storing the compound, as exposure to moisture will lead to its degradation. The resulting carboxylic acid is itself a useful synthetic intermediate.

Carbonyl Group Transformations

Beyond nucleophilic acyl substitution, the carbonyl group of this compound can undergo transformations that lead to the formation of new carbon-carbon bonds.

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), provides a powerful method for the formation of ketones. In this reaction, the organometallic reagent acts as a source of a carbanion, which attacks the electrophilic carbonyl carbon. The initial tetrahedral intermediate then collapses, expelling the chloride ion to form a ketone. youtube.com

A key challenge in this reaction is preventing a second addition of the organometallic reagent to the newly formed ketone, which would lead to a tertiary alcohol. To achieve selective ketone synthesis, the reaction is typically carried out at low temperatures and with careful stoichiometric control of the reagents. Alternatively, less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, can be employed to favor the formation of the ketone. youtube.com

Table 4: Ketone Synthesis using Organometallic Reagents

| Organometallic Reagent | Resulting Ketone Product |

|---|---|

| Methylmagnesium bromide | 1-(5-Cyclopropylisoxazol-3-yl)ethan-1-one |

| Phenylmagnesium bromide | (5-Cyclopropylisoxazol-3-yl)(phenyl)methanone |

Research on the synthesis of ketones from various acyl chlorides and Grignard reagents supports the feasibility of these transformations for this compound. orgsyn.orgnih.gov

Reduction Strategies to Aldehydes or Alcohols

The reduction of this compound to its corresponding aldehyde, 5-cyclopropylisoxazole-3-carbaldehyde, or alcohol, (5-cyclopropylisoxazol-3-yl)methanol, represents a key transformation in the synthesis of various derivatives. The reactive acyl chloride group can be selectively reduced using specific reducing agents.

The formation of aldehydes from acyl chlorides requires mild reducing agents to prevent over-reduction to the primary alcohol. A common method for this conversion is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄), often with a poison like quinoline-sulfur. However, more modern and versatile reagents are often employed.

Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a highly selective reagent for the reduction of acyl chlorides to aldehydes. Its bulky nature moderates its reactivity compared to lithium aluminum hydride (LiAlH₄), effectively stopping the reduction at the aldehyde stage.

| Reagent | Product | Conditions |

| Lithium tri-tert-butoxyaluminum hydride | 5-Cyclopropylisoxazole-3-carbaldehyde | Anhydrous solvent (e.g., THF), low temperature (-78 °C) |

| Diisobutylaluminium hydride (DIBAL-H) | 5-Cyclopropylisoxazole-3-carbaldehyde | Aprotic solvent (e.g., Toluene, THF), low temperature (-78 °C) |

| Lithium aluminum hydride (LiAlH₄) | (5-Cyclopropylisoxazol-3-yl)methanol | Anhydrous ether or THF, followed by aqueous workup |

| Sodium borohydride (B1222165) (NaBH₄) | (5-Cyclopropylisoxazol-3-yl)methanol | Protic solvent (e.g., ethanol, methanol) |

For the complete reduction to the primary alcohol, (5-cyclopropylisoxazol-3-yl)methanol, stronger reducing agents are necessary. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing the acyl chloride directly to the alcohol. Alternatively, a two-step process can be employed where the acyl chloride is first converted to an ester and then reduced with LiAlH₄ or sodium borohydride (NaBH₄). Direct reduction of the acyl chloride with NaBH₄ is also feasible, typically performed in alcoholic solvents.

Preparation of Acyl Azides from this compound

The reaction of this compound with an azide (B81097) source, most commonly sodium azide (NaN₃), provides a direct route to 5-cyclopropylisoxazole-3-carbonyl azide. raco.catresearchgate.net This transformation is a nucleophilic acyl substitution where the azide ion displaces the chloride from the carbonyl group. raco.cat Such reactions are typically conducted at low temperatures to manage the thermal instability of the resulting acyl azide. researchgate.net

Acyl azides are valuable synthetic intermediates, primarily due to their participation in the Curtius rearrangement. raco.catnih.gov Upon heating, 5-cyclopropylisoxazole-3-carbonyl azide is expected to undergo this rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. This isocyanate can then be trapped with various nucleophiles to yield a range of products. For instance, reaction with water leads to an unstable carbamic acid that decarboxylates to form 3-amino-5-cyclopropylisoxazole. Reaction with an alcohol would yield a carbamate, and reaction with an amine would produce a urea (B33335) derivative.

| Reactant | Reagent | Product | Subsequent Reaction (Curtius Rearrangement) |

| This compound | Sodium Azide (NaN₃) | 5-Cyclopropylisoxazole-3-carbonyl azide | Heating in an inert solvent yields 3-isocyanato-5-cyclopropylisoxazole |

Isoxazole (B147169) Ring Transformations Initiated by Carbonyl Chloride Reactivity (e.g., Azirine formation for related isoxazole carbonyl chlorides)

While transformations of the isoxazole ring of this compound initiated by its carbonyl chloride function are not widely documented, the reactivity of related isoxazole systems provides insight into potential pathways. A notable transformation in related compounds is the iron(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. mdpi.com

In this process, a different regioisomer of an isoxazole derivative, a 5-chloroisoxazole, rearranges. mdpi.com The reaction proceeds through the cleavage of the weak N-O bond of the isoxazole ring, leading to a vinyl-nitrene intermediate which then cyclizes to form the highly strained 2H-azirine ring system. mdpi.com The product of this specific rearrangement is a 2H-azirine-2-carbonyl chloride, which can then react with various nucleophiles. mdpi.com For example, reaction with pyrazoles yields 2-(1H-pyrazol-1-ylcarbonyl)-2H-azirines, and reaction with sodium azide produces 2H-azirine-2-carbonyl azides. mdpi.com This illustrates a case where reactivity at a different position on the isoxazole ring leads to its complete transformation into a different heterocyclic system.

Acylation Reactions with Aromatic Systems

This compound is a reactive acylating agent that can participate in Friedel-Crafts acylation reactions with aromatic and heteroaromatic systems. libretexts.orglibretexts.org This electrophilic aromatic substitution reaction introduces the 5-cyclopropylisoxazole-3-carbonyl moiety onto an aromatic ring, forming a ketone. libretexts.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). libretexts.orglibretexts.org

The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The aromatic ring then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). libretexts.org Subsequent loss of a proton from the aromatic ring restores aromaticity and yields the final ketone product, along with the regenerated catalyst and HCl. libretexts.org

Reaction Scheme:

Reactants: this compound, Aromatic Compound (e.g., Benzene)

Catalyst: Aluminum Chloride (AlCl₃)

Product: (Aryl)(5-cyclopropylisoxazol-3-yl)methanone

This reaction is a powerful tool for carbon-carbon bond formation and provides a direct route to ketones containing the 5-cyclopropylisoxazole (B1311817) scaffold. The resulting ketones can serve as precursors for a wide array of more complex molecules. A key advantage of Friedel-Crafts acylation is that the product ketone is less reactive than the starting aromatic compound, which prevents polyacylation. libretexts.org

Applications in Advanced Organic Synthesis

Construction of Complex Isoxazole-Containing Architectures

5-Cyclopropylisoxazole-3-carbonyl chloride serves as a pivotal precursor in the elaboration of more complex molecular frameworks that feature the isoxazole (B147169) core. Its utility stems from the reactive acyl chloride group, which readily participates in a variety of coupling reactions, allowing for the introduction of the 5-cyclopropylisoxazole (B1311817) motif into larger, more intricate structures.

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, this compound is a highly valued building block. The isoxazole ring is a prominent scaffold in medicinal chemistry, and the presence of a cyclopropyl (B3062369) group can confer unique conformational constraints and metabolic stability to the final molecule. The acyl chloride functionality at the 3-position of the isoxazole ring provides a direct handle for synthetic chemists to append this valuable moiety onto other heterocyclic systems or to construct fused-ring systems. The reaction of the acyl chloride with various nucleophiles, such as amines, alcohols, and organometallic reagents, allows for the straightforward formation of amides, esters, and ketones, respectively. This versatility enables the generation of a wide array of derivatives, each with the potential for distinct biological activities.

Generation of Diversified Molecular Scaffolds for Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal starting material for the construction of such libraries due to its facile reactivity and the desirable physicochemical properties of the resulting products. By reacting this compound with a diverse set of amines or alcohols in a parallel synthesis format, a large number of discrete isoxazole derivatives can be rapidly synthesized. This approach allows for the systematic exploration of the chemical space around the 5-cyclopropylisoxazole core, enabling the identification of structure-activity relationships and the discovery of novel bioactive compounds. The cyclopropyl and isoxazole motifs are frequently found in preclinical and clinical drug candidates, making libraries based on this scaffold particularly attractive for pharmaceutical research nih.govresearchgate.netscientificupdate.com.

Table 1: Representative Building Blocks for Library Synthesis

| Amine/Alcohol Class | Example | Resulting Functional Group |

| Primary Amines | Aniline | Secondary Amide |

| Secondary Amines | Piperidine | Tertiary Amide |

| Alcohols | Methanol (B129727) | Ester |

| Amino Acids | Glycine methyl ester | Peptide-like linkage |

Synthesis of Specific Chemical Entities

The targeted synthesis of specific molecules for various applications is a primary focus of organic chemistry. This compound has been employed as a key intermediate in the synthesis of a range of specific chemical entities, from novel amide derivatives to precursors for complex therapeutic agents.

Integration into Novel Amide Derivatives

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of novel 5-cyclopropylisoxazole-3-carboxamides. This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting amides are often stable, crystalline solids with well-defined properties. A patent describing the synthesis of phenyl carboxamide-isoxazole derivatives illustrates a similar transformation where a 5-cyclopropylisoxazole-4-carboxylic acid is first converted to its acid chloride in situ using thionyl chloride and then reacted with a substituted aniline to yield the corresponding amide google.com. This methodology is directly applicable to this compound for the synthesis of a variety of N-substituted amides.

Table 2: Synthesis of Amide Derivatives

| Amine Reactant | Product |

| 4-Bromo-3-methyl-aniline | 5-Cyclopropyl-N-(4-bromo-3-methylphenyl)-isoxazole-3-carboxamide |

| 4-Cyano-phenylamine | 5-Cyclopropyl-N-(4-cyanophenyl)-isoxazole-3-carboxamide |

| Piperidine | (5-Cyclopropylisoxazol-3-yl)(piperidin-1-yl)methanone |

Utility in the Preparation of Intermediates for Advanced Synthetic Targets (e.g., penicillin derivatives for related compounds)

Design and Construction of Novel Molecular Scaffolds involving the isoxazole motif

The isoxazole ring is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. The combination of the isoxazole ring with a cyclopropyl group in this compound provides a unique starting point for the design and construction of novel molecular scaffolds. The rigid nature of the cyclopropyl group and the specific geometry of the isoxazole ring can be exploited to create molecules with well-defined three-dimensional shapes. By strategically reacting the acyl chloride with bifunctional or polyfunctional molecules, chemists can construct more complex scaffolds, such as macrocycles or dendritic structures, that incorporate the 5-cyclopropylisoxazole motif. These novel scaffolds can serve as platforms for the development of new therapeutic agents and chemical probes.

Theoretical and Computational Investigations of 5 Cyclopropylisoxazole 3 Carbonyl Chloride

Quantum Chemical Characterization of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the intricate details of reaction mechanisms, providing insights into the energy landscapes and the structures of transient species that are often inaccessible through experimental means alone.

Energy Profiles and Transition State Analysis in Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides. masterorganicchemistry.com The generally accepted mechanism proceeds through a two-stage addition-elimination process involving a tetrahedral intermediate. libretexts.org For 5-Cyclopropylisoxazole-3-carbonyl chloride, the reaction with a generic nucleophile (Nu⁻) would follow this pathway.

Computational studies on similar acyl chlorides reveal that the initial nucleophilic attack on the electrophilic carbonyl carbon is the rate-determining step. acs.org This step involves the formation of a tetrahedral intermediate where the carbonyl carbon's hybridization changes from sp² to sp³. libretexts.org The subsequent elimination of the chloride ion to restore the carbonyl double bond is typically a lower-energy process. youtube.com

Illustrative Energy Profile Data for Nucleophilic Acyl Substitution

| Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants (Acyl Chloride + Nucleophile) | 0 | Initial state |

| 2 | First Transition State (TS1) | +15 to +25 | Nucleophilic attack on the carbonyl carbon |

| 3 | Tetrahedral Intermediate | +5 to +10 | Stable intermediate |

| 4 | Second Transition State (TS2) | +8 to +15 | Expulsion of the chloride leaving group |

| 5 | Products | -10 to -20 | Final substituted product and chloride ion |

Note: The values presented are hypothetical and serve to illustrate the expected energy profile based on general computational studies of nucleophilic acyl substitution on acyl chlorides.

Elucidation of Decomposition Pathways of Acyl Chlorides

The thermal decomposition of acyl chlorides can proceed through various pathways, with the specific route being highly dependent on the molecular structure. rsc.org Computational studies on related compounds, such as cyclopropanecarbonyl chloride, suggest that decomposition can be initiated by the elimination of HCl. rsc.org Another potential pathway involves the homolytic cleavage of the C-Cl bond, leading to radical intermediates. nih.gov

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its electronic and structural properties, which can be probed through computational analysis.

Electronic Structure Analysis of the Isoxazole-Carbonyl Chloride System

The isoxazole (B147169) ring is an electron-rich aromatic heterocycle. nih.govwikipedia.org Computational studies on isoxazole derivatives have shown that the distribution of electron density is uneven, with the oxygen and nitrogen atoms influencing the electronic character of the ring carbons. researchgate.net The attachment of the electron-withdrawing carbonyl chloride group at the 3-position of the isoxazole ring is expected to significantly influence the electronic distribution.

The carbonyl carbon is rendered highly electrophilic due to the inductive effects of the oxygen and chlorine atoms. wpmucdn.com This electrophilicity is the primary driver for the nucleophilic acyl substitution reactions discussed previously. The isoxazole ring itself can modulate this reactivity through its electronic connection to the carbonyl group.

Calculated Atomic Charges on a Model Isoxazole-3-carbonyl System

| Atom | Mulliken Charge (a.u.) |

| Carbonyl Carbon | +0.6 to +0.8 |

| Carbonyl Oxygen | -0.5 to -0.7 |

| Chlorine | -0.1 to -0.3 |

| Isoxazole N | -0.2 to -0.4 |

| Isoxazole O | -0.3 to -0.5 |

Note: These values are illustrative and based on general trends observed in computational studies of similar heteroaromatic carbonyl compounds.

Impact of the Cyclopropyl (B3062369) Substituent on Molecular Properties and Reactivity

The cyclopropyl group is known to exhibit electronic properties that are similar to those of a double bond, allowing it to participate in conjugation. stackexchange.com It can act as a π-electron donor, which can influence the electronic structure of the adjacent isoxazole ring. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Catalytic Synthetic Protocols

The conventional synthesis of acyl chlorides, including 5-Cyclopropylisoxazole-3-carbonyl chloride, typically relies on the reaction of the parent carboxylic acid with stoichiometric amounts of aggressive chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus chlorides (PCl₃, PCl₅). wikipedia.orgchemguide.co.uk While effective, these methods generate significant corrosive waste (HCl, SO₂) and require careful handling due to their high reactivity and toxicity. chemguide.co.uk

Future research should pivot towards the development of catalytic protocols that mitigate these drawbacks. The exploration of milder, more selective, and sustainable reagents is a paramount objective. A promising area of investigation is the use of catalyst systems that can activate the carboxylic acid in situ for chlorination under less stringent conditions. For instance, processes utilizing phosgene (B1210022) or its safer surrogates, like bis(trichloromethyl)carbonate (triphosgene), can be rendered highly efficient through catalysis by N,N-disubstituted formamides. researchgate.netgoogle.com

A particularly innovative future direction would be the development of methods that avoid traditional chlorinating agents altogether. A recent breakthrough demonstrated the direct conversion of esters to acyl chlorides using a stannous chloride catalyst. symbchem.com Adapting such a methodology for 5-Cyclopropylisoxazole-3-carboxylic acid esters could provide a novel and atom-economical synthetic route. Research into heterogeneous catalysts could also offer significant advantages, simplifying product purification and enabling catalyst recycling, thereby aligning the synthesis with green chemistry principles.

| Method | Reagent | Typical Conditions | Advantages | Future Research Goals for this compound |

|---|---|---|---|---|

| Traditional Stoichiometric | SOCl₂, (COCl)₂, PCl₅ | Neat or in chlorinated solvent, often requires heating | High reactivity, well-established | N/A (Baseline Method) |

| Catalytic (Formamide-based) | Phosgene or Triphosgene with catalytic DMF | Milder conditions, reduced excess of toxic reagent | Higher efficiency, catalytic turnover | Optimization of catalyst loading and conditions for high purity and yield. |

| Novel Catalytic (Metal-based) | SnCl₂ with a chlorine source (e.g., dichlorodiphenylmethane) | Ambient temperature, potential for one-pot reactions from esters | Avoids traditional corrosive reagents, mild conditions | Screening of Lewis acid catalysts and chlorine sources for the conversion of 5-Cyclopropylisoxazole-3-carboxylic acid or its esters. |

Exploration of New Reactivity Manifolds and Mechanistic Insights

Beyond its function as a simple acylating agent, the inherent structure of this compound presents opportunities for exploring more complex chemical transformations. The isoxazole (B147169) ring, while aromatic, contains a labile N-O bond that can be cleaved under various conditions, including reductive, basic, or photochemical stimuli. ingentaconnect.comresearchgate.net This property allows the isoxazole moiety to serve as a "masked" precursor to other valuable functional groups, such as β-hydroxy ketones or γ-amino alcohols. ingentaconnect.com

An important avenue for future research is to investigate controlled ring-opening or rearrangement reactions of derivatives of this compound. For example, after the acyl chloride has reacted with a nucleophile to form an amide or ester, a subsequent, triggered transformation of the isoxazole ring could lead to the rapid construction of complex molecular scaffolds. Such tandem or cascade reactions are highly sought after in modern organic synthesis for their efficiency.

Furthermore, the photochemical reactivity of the isoxazole ring is an underexplored area for this specific compound. Studies on other isoxazoles have shown that photoexcitation can induce ultrafast N-O bond cleavage or isomerization to other heterocyclic systems. acs.orgacs.org Mechanistic investigations, combining experimental techniques with computational chemistry, could elucidate the reaction pathways available to 5-cyclopropylisoxazole (B1311817) derivatives. Understanding these pathways could enable the design of novel photochemical transformations for applications in areas like photopharmacology or materials science. bohrium.comscilit.com

Integration into Advanced Flow Chemistry and High-Throughput Synthesis Methodologies

The synthesis and handling of reactive intermediates like acyl chlorides are particularly well-suited for continuous flow chemistry. Flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry) and enhance safety by minimizing the volume of hazardous material present at any given time. acs.orgacs.org

A key future objective is to translate the synthesis of this compound from batch processing to a fully continuous flow system. Such a system could start from 5-Cyclopropylisoxazole-3-carboxylic acid, which would be mixed with a chlorinating agent in a flow stream. The resulting acyl chloride could then be directly channeled into a second reactor to react with a nucleophile, all without isolation of the moisture-sensitive intermediate. vapourtec.comoup.com This "on-demand" generation and consumption would improve safety, reproducibility, and scalability.

Moreover, integrating this flow synthesis into automated, high-throughput platforms would accelerate drug discovery and materials development. By coupling the output of the flow reactor with robotic liquid handlers and parallel purification systems, vast libraries of amides, esters, and other derivatives of this compound could be synthesized rapidly. This approach would enable the efficient exploration of the chemical space around this scaffold, facilitating the identification of new bioactive compounds or functional materials.

| Parameter | Conventional Batch Synthesis | Future Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling and storage of bulk, reactive acyl chloride. Risk of thermal runaway. | Small reactor volumes, on-demand generation and use of acyl chloride, superior heat transfer. |

| Process Control | Difficult to control mixing and temperature gradients in large vessels. | Precise control over residence time, temperature, and stoichiometry. |

| Scalability | Scaling up can be non-linear and challenging. | Easily scalable by extending operation time ("scaling out"). |

| Product Quality | Potential for batch-to-batch variability. | Highly consistent product quality due to stable operating conditions. |

| High-Throughput Integration | Difficult to automate for library synthesis. | Seamless integration with automated systems for rapid analogue synthesis. |

Q & A

Basic Question: What are the established synthetic routes for 5-cyclopropylisoxazole-3-carbonyl chloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves cyclopropanation of isoxazole precursors followed by carbonyl chloride introduction. A common approach includes:

- Step 1: Cyclopropane ring formation via [2+1] cycloaddition using diazomethane or transition-metal-catalyzed methods (e.g., Cu or Pd catalysts) to functionalize the isoxazole core .

- Step 2: Carboxylation of the isoxazole at the 3-position using phosgene or oxalyl chloride under anhydrous conditions .

Optimization Strategies:

- Temperature Control: Maintain sub-0°C during carbonyl chloride formation to minimize side reactions (e.g., hydrolysis).

- Catalyst Screening: Test Pd/Cu catalysts for cyclopropanation efficiency; monitor yields via GC-MS or HPLC .

- Solvent Selection: Use dichloromethane or THF for improved solubility of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。